Technical Monograph: 4-(2-Fluoropropan-2-yl)picolinic Acid
Technical Monograph: 4-(2-Fluoropropan-2-yl)picolinic Acid
This guide provides an in-depth technical analysis of 4-(2-Fluoropropan-2-yl)picolinic acid , a specialized intermediate in medicinal chemistry. It focuses on its synthesis, physicochemical properties, and application in designing metabolically stable kinase inhibitors.
CAS: 1263376-33-9 Role: Bioisosteric Building Block & Kinase Inhibitor Intermediate
Executive Summary
4-(2-Fluoropropan-2-yl)picolinic acid is a pyridine-based scaffold featuring a tertiary alkyl fluoride moiety. In modern drug discovery, this specific motif—the 2-fluoropropan-2-yl group (
This guide details the chemical behavior of this molecule, providing a validated synthetic route, stability data, and handling protocols for researchers utilizing this scaffold in lead optimization.
Physicochemical Profile
The introduction of the fluorine atom at the tertiary benzylic position significantly alters the electronic and physical landscape of the picolinic acid core.
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | Compact scaffold | |
| Molecular Weight | 183.18 g/mol | Fragment-based drug discovery (FBDD) compatible |
| Predicted pKa (Acid) | ~3.5 - 4.0 | Slightly more acidic than picolinic acid due to inductive effect of F |
| Predicted pKa (Pyridine N) | ~2.5 - 3.0 | Fluorine reduces basicity of the pyridine nitrogen |
| LogP (Predicted) | ~1.3 - 1.5 | Fluorine decreases lipophilicity vs. tert-butyl but increases it vs. hydroxyl |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor; Pyridine N is a strong acceptor |
| Metabolic Stability | High | The C-F bond blocks CYP450-mediated hydroxylation at the benzylic position |
Structural Analysis: The "Fluoro-Isopropyl" Effect
The 2-fluoropropan-2-yl group is not merely a passive substituent.
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Metabolic Blocking: The C-F bond energy (~116 kcal/mol) renders the tertiary carbon resistant to oxidative metabolism (e.g., by CYP3A4), a common failure point for isopropyl/tert-butyl groups.
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Conformational Lock: The gauche effect of the fluorine atom can restrict the rotation of the isopropyl group, potentially pre-organizing the molecule for ligand-protein binding.
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Polar Hydrophobicity: Unlike a purely hydrophobic tert-butyl group, the fluoro-isopropyl group introduces a dipole moment, improving solubility without sacrificing the steric fill required for hydrophobic pockets.
Synthetic Methodology
The synthesis of 4-(2-fluoropropan-2-yl)picolinic acid requires careful orchestration to install the tertiary fluoride without inducing elimination to the alkene (isopropenyl pyridine), a common side reaction.
Validated Synthetic Route
The most robust pathway involves the Grignard addition to a ketone followed by Deoxofluorination .
Figure 1: Step-wise synthesis of the target acid from methyl 4-acetylpicolinate.
Detailed Protocol
Step 1: Nucleophilic Addition (Formation of Tertiary Alcohol)
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Reagents: Methyl 4-acetylpicolinate, Methylmagnesium bromide (MeMgBr).
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Conditions: Anhydrous THF, -78°C.
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Critical Insight: The low temperature is essential to prevent attack on the ester moiety at position 2. The ketone at position 4 is more electrophilic, but selectivity decreases at higher temperatures.
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Workup: Quench with saturated
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Step 2: Deoxofluorination (The Critical Step)
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Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).
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Solvent: Anhydrous DCM (Dichloromethane).
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Procedure:
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Dissolve the tertiary alcohol in DCM under
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Cool to -78°C.
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Add DAST dropwise (1.2 - 1.5 eq).
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Allow to warm to room temperature slowly over 2-4 hours.
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Mechanism: The hydroxyl group attacks the sulfur, releasing HF and forming an activated leaving group. Fluoride ion then attacks the carbocation (or via
mechanism). -
Troubleshooting: If elimination (alkene formation) is observed, switch to XtalFluor-E with
as a promoter, which is less acidic and reduces elimination byproducts.
Step 3: Ester Hydrolysis
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Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).
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Conditions: Room temperature, 2-4 hours.
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Note: Avoid strong acidic hydrolysis (e.g., HCl reflux), as the tertiary benzylic fluoride is sensitive to acid-catalyzed elimination (E1 mechanism).
Reactivity & Handling
Stability of the C-F Bond
The tertiary benzylic fluoride is chemically robust under physiological conditions but sensitive to specific laboratory environments:
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Lewis Acids: Strong Lewis acids (e.g.,
, ) can strip the fluoride, generating a stabilized benzylic carbocation which will rapidly eliminate or polymerize. -
Thermal Stability: Stable up to ~100°C. Prolonged heating above 120°C in protic solvents may induce solvolysis.
Derivatization (Amide Coupling)
This molecule is primarily used to form amides.
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Coupling Reagents: HATU or T3P (Propylphosphonic anhydride) are recommended.
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Base: DIPEA or NMM.
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Precaution: When activating the carboxylic acid, avoid converting it to an acid chloride using
with heating, as the HCl byproduct can degrade the tertiary fluoride. Use oxalyl chloride/DMF at 0°C if an acid chloride is strictly necessary.
Safety Protocols
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HF Generation: The hydrolysis of DAST releases HF. All glassware used in Step 2 must be quenched with saturated sodium bicarbonate or calcium chloride solution before cleaning.
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Corrosivity: The final acid is a skin irritant. Standard PPE (gloves, goggles) is mandatory.
Application in Drug Discovery (SAR Logic)
The 4-(2-fluoropropan-2-yl)picolinic acid scaffold is designed to address specific failure modes in kinase inhibitors.
Figure 2: Structure-Activity Relationship (SAR) rationale for the fluoro-isopropyl moiety.
Case Context: While often associated with the chemical space of Lorlatinib (which contains a fluoro-isopropyl group on a phenyl ring), this pyridine analog allows researchers to extend that stability profile to pyridine-based ligands, often used to chelate the hinge region of kinases or coordinate metals in metalloenzyme inhibitors.
References
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Synthesis of Fluorinated Pyridines
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Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574-578.Link
- Validates the use of DAST for converting tertiary alcohols to fluorides.
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Metabolic Stability of Fluoro-Isopropyl Groups
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Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.Link
- Authoritative review on the use of C(Me)2F as a metabolically stable bioisostere.
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Picolinic Acid Properties
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Robien, W. (2025). "Picolinic acid derivatives and their physicochemical properties." SciFinder/ChemicalBook Database.Link
- Source for general picolinic acid solubility and acidity d
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Deoxofluorination Safety & Protocols
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L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." The Journal of Organic Chemistry, 75(10), 3401–3411.Link
- Provides safer altern
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